molecular formula C20H30O B135769 13-cis-Retinol CAS No. 2052-63-3

13-cis-Retinol

Cat. No.: B135769
CAS No.: 2052-63-3
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-HWCYFHEPSA-N
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Description

13-cis-Retinol, also known as isotretinoin, is a derivative of vitamin A. It is a retinoid, which means it is related to retinol (vitamin A) and has similar biological activities. This compound is primarily known for its use in the treatment of severe acne and other skin conditions. It is a stereoisomer of all-trans-retinol, differing in the configuration around one of its double bonds.

Mechanism of Action

Target of Action

13-cis-Retinol, also known as Neovitamin A, primarily targets the retinoic acid receptors (RAR) and the retinoic X receptors (RXR) . These receptors are nuclear retinoic receptor subtypes that mediate the signaling of retinoic acid .

Mode of Action

It is known to induce apoptosis, or programmed cell death, in various cells in the body . It is also suggested that this compound may regulate target gene transcription through all-trans retinoic acid (ATRA) or 9-cis retinoic acid .

Biochemical Pathways

This compound is involved in the regulation of several biochemical pathways. It plays a crucial role in the retinoid signaling pathway , which regulates diverse biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation . The conversion of retinol to retinaldehyde, which is then converted to retinoic acids such as ATRA, 9-cis retinoic acid, or 13-cis retinoic acid, is a key part of this pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It is known to have variable bioavailability . It is metabolized in the liver and has an elimination half-life of 10–20 hours . It is excreted through the kidneys and feces .

Result of Action

The action of this compound results in various molecular and cellular effects. It inhibits cell proliferation and induces cell death . It also significantly alters the expression of numerous genes, including those involved in cell proliferation, cell death, differentiation, keratinization, and inflammation . Furthermore, it reduces the phosphorylation of Akt and increases the generation of interleukin-1β and matrix metallopeptidase 9 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol . Degradation and isomerization are minimized by storage under an inert gas such as argon, at temperatures below -20°C, and in the dark .

Biochemical Analysis

Biochemical Properties

13-cis-Retinol interacts with various enzymes, proteins, and other biomolecules. It is involved in the retinoid metabolic pathway, where it can be converted to retinaldehyde and then to retinoic acid . The conversion involves enzymes such as retinol dehydrogenase and aldehyde dehydrogenase . These interactions are crucial for the regulation of gene expression and cellular differentiation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce depression-like behavior in mice by altering the activity of dentate granule cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to retinoic acid, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), triggering gene transcription and further consequences in gene regulation . This process describes how this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, chronic administration of this compound to adolescent mice induced depression-like behavior . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a study found that high-fat diet and this compound application increased weight gain, adiposity index, dyslipidaemia, hyperleptinaemia, insulin resistance, and oxidative stress in female Lewis rats .

Metabolic Pathways

This compound is involved in the retinoid metabolic pathway, where it can be converted to retinaldehyde and then to retinoic acid . This process involves enzymes such as retinol dehydrogenase and aldehyde dehydrogenase . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is soluble in most organic solvents, fats, and oils, but sparingly soluble in water . The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters or binding proteins that it interacts with .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It has been found that this compound is mainly located in the nuclear fraction of the embryo . This localization could influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinol typically involves the isomerization of all-trans-retinol. This can be achieved through various methods, including:

    Photochemical Isomerization: Exposure of all-trans-retinol to ultraviolet light can induce isomerization to this compound.

    Chemical Isomerization: Treatment of all-trans-retinol with specific chemical reagents, such as iodine or certain acids, can also result in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves:

    Catalytic Isomerization: Using catalysts to facilitate the isomerization process under controlled conditions to ensure high yield and purity.

    Purification: Following synthesis, the compound is purified using techniques such as chromatography to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 13-cis-Retinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 13-cis-retinoic acid, a biologically active form.

    Reduction: Reduction reactions can convert it back to retinol or other reduced forms.

    Isomerization: It can undergo further isomerization to other retinoid forms, such as all-trans-retinol.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Isomerization Conditions: Light exposure or chemical catalysts are used for isomerization.

Major Products:

    13-cis-Retinoic Acid: A major product of oxidation.

    All-trans-Retinol: A product of isomerization.

Scientific Research Applications

13-cis-Retinol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study retinoid chemistry and isomerization processes.

    Biology: Research on its role in cellular differentiation and gene expression.

    Medicine: Widely used in dermatology for the treatment of severe acne and other skin disorders. It is also studied for its potential in treating certain cancers and other diseases.

    Industry: Used in the formulation of skincare products and pharmaceuticals.

Comparison with Similar Compounds

    All-trans-Retinol: The most common form of vitamin A, differing in the configuration of its double bonds.

    9-cis-Retinol: Another isomer with distinct biological activities.

    13-cis-Retinoic Acid: The oxidized form of 13-cis-Retinol, used in acne treatment.

Uniqueness: this compound is unique due to its specific isomeric form, which gives it distinct biological properties compared to other retinoids. Its ability to isomerize and convert to active forms like 13-cis-retinoic acid makes it particularly valuable in medical and research applications.

Properties

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIPGXGPPPQFEQ-HWCYFHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317301
Record name 13-cis-Retinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13-cis Retinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2052-63-3
Record name 13-cis-Retinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2052-63-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinol, (13Z)-
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Record name 13-cis-Retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-cis-Retinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name RETINOL, (13Z)-
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Record name 13-cis Retinol
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URL http://www.hmdb.ca/metabolites/HMDB0006221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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